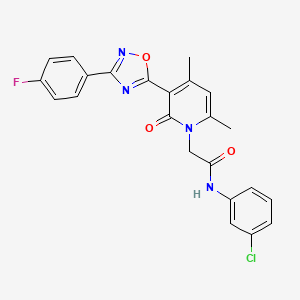

N-(3-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

The compound N-(3-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide features a multi-substituted heterocyclic scaffold. Its core structure includes:

- A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at position 2.

- A 4,6-dimethyl-2-oxopyridine moiety linked to the oxadiazole via position 3.

- An acetamide bridge connecting the pyridinone to a 3-chlorophenyl group.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN4O3/c1-13-10-14(2)29(12-19(30)26-18-5-3-4-16(24)11-18)23(31)20(13)22-27-21(28-32-22)15-6-8-17(25)9-7-15/h3-11H,12H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIOMBYZAJRSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, a compound identified by the CAS number 1260627-86-8, has garnered attention in recent years due to its potential biological activities. This article seeks to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group, an oxadiazole moiety, and a pyridinyl component. The molecular formula is C20H14ClFN4O2, with a molecular weight of 396.81 g/mol. Its structural complexity suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H14ClFN4O2 |

| Molecular Weight | 396.81 g/mol |

| CAS Number | 1260627-86-8 |

| Purity | >90% |

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study highlighted that derivatives of the oxadiazole scaffold have shown inhibitory effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon adenocarcinoma and breast cancer cells .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Compounds with similar structures have been noted for their ability to inhibit enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA), which play crucial roles in tumor progression and survival .

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death through intrinsic and extrinsic mechanisms .

Antimicrobial Activity

The oxadiazole derivatives have also been explored for their antimicrobial properties. A study showed that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial fatty acid synthesis via enoyl-acyl carrier protein (ACP) reductase .

Neuroprotective Effects

Emerging research has indicated potential neuroprotective properties associated with oxadiazole derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress pathways .

Study 1: Anticancer Efficacy

In a recent investigation, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer efficacy. The results indicated that modifications to the phenyl rings significantly enhanced cytotoxic activity against various cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against multiple bacterial strains. The results demonstrated that certain compounds had superior activity compared to conventional antibiotics like gentamicin, indicating their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differentiating features are summarized below:

Halogenation Effects

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to the 4-chlorophenyl analog . Chlorine’s larger atomic radius could increase steric hindrance in binding pockets.

Heterocycle Modifications

- Oxadiazole vs. Triazole : The oxadiazole in the target compound is electron-deficient, favoring π-π stacking with aromatic residues in enzymes. Triazole-sulfanyl derivatives introduce hydrogen-bonding capacity via sulfur, enhancing interactions with cysteine or methionine residues.

Acetamide Linker Variations

Research Findings and Bioactivity Trends

- Antibacterial Potential: Oxadiazole-pyridinone hybrids (e.g., ) are structurally analogous to oxazolidinone antibiotics (e.g., linezolid), suggesting similar mechanisms against Gram-positive pathogens .

- Kinase Inhibition: The dimethylpyridinone scaffold in the target compound resembles ATP-competitive kinase inhibitors, with fluorine enhancing affinity for hydrophobic pockets .

- Computational Insights: HOMO-LUMO gaps in thieno-pyridine analogs correlate with charge-transfer efficiency, critical for photosensitizer design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.